Isavuconazonium
Beschreibung
Structure
2D Structure
Eigenschaften
Key on ui mechanism of action |
Isavuconazonium sulfate is the prodrug of isavuconazole, an azole antifungal. Isavuconazole inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p). This enzyme is responsible for the conversion of lanosterol to ergosterol. An accumulation of methylated sterol precursors and a depletion of ergosterol within the fungal cell membrane weaken the membrane structure and function. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. |
|---|---|
CAS-Nummer |
742049-41-8 |
Molekularformel |
C35H35F2N8O5S+ |
Molekulargewicht |
717.8 g/mol |
IUPAC-Name |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate |
InChI |
InChI=1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1 |
InChI-Schlüssel |
RSWOJTICKMKTER-QXLBVTBOSA-N |
SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |
Isomerische SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |
Kanonische SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |
Andere CAS-Nummern |
742049-41-8 |
Synonyme |
BAL 8557 BAL-8557 BAL8557 Cresemba isavuconazole isavuconazonium sulfate |
Herkunft des Produkts |
United States |
Chemical Synthesis and Advanced Derivatization Studies of Isavuconazonium
Elucidation of Synthetic Pathways for Isavuconazonium and its Precursors
The synthesis of this compound sulfate (B86663) can be conceptually divided into the preparation of the active pharmaceutical ingredient (API), isavuconazole (B1672201), and the subsequent attachment of a water-soluble prodrug side-chain. acs.org
Key Reaction Steps and Intermediate Compounds in this compound Synthesis
The synthesis of the isavuconazole core often starts from commercially available materials like 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. acs.org One documented pathway involves the reaction of this starting material with n-butyllithium and propionitrile (B127096) to form a key intermediate. acs.org
Another approach begins with (2R)-1-morpholin-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-one. This chiral raw material is reacted with 1-bromo-2,5-difluorobenzene using a Grignard reagent, followed by epoxidation and nucleophilic substitution. Subsequent deprotection and intramolecular ring closure yield a crucial precursor to isavuconazole.
A key step in many synthetic routes is the formation of the thiazole (B1198619) ring. This is often achieved by reacting an intermediate thioamide, such as (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide, with a phenacyl bromide derivative like 2-bromo-4'-cyanoacetophenone. epo.orgnewdrugapprovals.org
Once the active moiety, isavuconazole, is synthesized, the prodrug side-chain is attached. acs.org A common method involves reacting isavuconazole with a carbamoyl (B1232498) chloride derivative in the presence of an iodide salt, such as potassium iodide or sodium iodide, to form a Boc-protected this compound iodide intermediate. thieme-connect.comgoogle.com This intermediate is then deprotected and undergoes an anion exchange to yield the final this compound sulfate. thieme-connect.comgoogle.com An improved method utilizes an anion-exchange resin for this final step, which offers milder reaction conditions and higher purity. thieme-connect.comresearchgate.net
Below is a table summarizing key intermediates in a representative synthesis:
Interactive Data Table: Key Intermediates in this compound Synthesis| Intermediate Name | Role in Synthesis | Reference |
|---|---|---|
| 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Starting material for the isavuconazole core | acs.org |
| (2R,3R)-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol | Diol intermediate, often purified as an oxalate (B1200264) or hydrobromide salt | newdrugapprovals.orggoogle.com |
| (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide | Thioamide precursor to the thiazole ring | epo.org |
| Isavuconazole | The active antifungal moiety, precursor to the final prodrug | thieme-connect.comgoogle.com |
| Boc-protected this compound iodide | Key intermediate formed by coupling the side-chain to isavuconazole | google.com |
Methodological Advancements in Stereoselective Synthesis
The biological activity of isavuconazole is dependent on its specific stereochemistry (2R, 3R). google.com Therefore, controlling the stereoselective synthesis is critical. Early methods often involved the resolution of a racemic mixture using a chiral acid, such as (1R)-10-camphorsulfonic acid, to isolate the desired diastereomer. newdrugapprovals.orggoogle.com
More advanced methods focus on establishing the correct stereocenters earlier in the synthesis. This includes the use of chiral starting materials like (2R)-1-morpholin-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-one. Asymmetric synthesis techniques, such as the asymmetric zinc-Reformatsky reaction, have also been applied to stereoselectively synthesize triazole antifungal agents. google.com Another approach involves enzymatic resolution, where an esterase enzyme is used to selectively process one enantiomer, allowing for the separation of the desired stereoisomer. google.com These advancements provide more efficient and scalable methods for producing the enantiomerically pure drug. google.com
Investigation of Process Chemistry and Scalability in this compound Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges. These include the use of hazardous reagents, tedious workup procedures, and the need for purification techniques like column chromatography which are not ideal for large-scale production. thieme-connect.comgoogle.com
Process chemistry research has focused on developing more robust and scalable steps. For instance, improvements have been made in the preparation of the side-chain intermediate, using sodium bicarbonate instead of other bases to create milder and more manageable reaction conditions. cjph.com.cn A significant advancement in the final step of the synthesis is the use of an anion-exchange resin to convert the this compound salt to the sulfate form. thieme-connect.comresearchgate.netthieme-connect.com This method avoids the degradation of intermediates that can occur with the addition of sulfuric acid and simplifies purification, leading to higher purity and a more "green" process. thieme-connect.comresearchgate.net The successful scale-up of this process to the 100-gram scale has been reported. thieme-connect.comthieme-connect.com Furthermore, developing stable crystalline forms of the final product is crucial for quality and stability, as amorphous forms can be prone to degradation. msnlabs.com
Characterization and Control of Impurities in this compound Synthesis
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. In the synthesis of this compound, a number of process-related and degradation impurities can be formed. msnlabs.com Analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are used to detect and quantify these impurities. msnlabs.com
Studies have identified and characterized numerous impurities, with some reports mentioning the identification and synthesis of nearly 50 different impurities to ensure their control during manufacturing. msnlabs.com These can include diastereomers, enantiomers, and byproducts from incomplete reactions or side reactions. daicelpharmastandards.com For example, under basic conditions, the ester groups in certain intermediates can hydrolyze, leading to degradation products. researchgate.netthieme-connect.com One identified process impurity is a "despropyl" variant. researchgate.net Stress testing under various conditions (acidic, alkaline, oxidative, heat, light) helps to identify potential degradation products, such as isavuconazole itself, which is a major degradant of the prodrug. researchgate.net
Interactive Data Table: Known Impurities and Degradation Products
| Impurity Name/Type | Origin | Method of Detection | Reference |
|---|---|---|---|
| Isavuconazole | Degradation product of this compound | LC-PDA/MS | researchgate.net |
| Isavuconazole Diastereomer-1 | Process-related impurity | HPLC | daicelpharmastandards.com |
| Isavuconazole Enantiomer | Process-related impurity | HPLC | daicelpharmastandards.com |
| Despropyl process impurity | Process-related impurity | UHPLC-MS | researchgate.net |
| Hydrolyzed ester side-chain products | Degradation products from basic conditions | HPLC | researchgate.netthieme-connect.com |
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the different parts of a molecule contribute to its biological activity and for the discovery of new, potentially improved compounds. For triazole antifungals like isavuconazole, SAR studies have been a key part of their development. conicet.gov.ar
The development of second-generation triazoles, including voriconazole (B182144) and posaconazole (B62084), was guided by an understanding of the SAR for this class of compounds. conicet.gov.ar For isavuconazole, the side arm of the active molecule is crucial as it provides a greater affinity for the binding pocket of the target fungal enzyme, lanosterol (B1674476) 14-alpha-demethylase. This interaction is key to its broad-spectrum antifungal activity.
The synthesis of various analogues, by modifying different parts of the molecule such as the core scaffold or the side chains, allows researchers to probe these interactions. nih.gov For example, synthesizing analogues where the quinazolinone ring of a similar compound was fused with a thiazole moiety led to the discovery of new triazoles with broad-spectrum antifungal activity. researchgate.net While specific SAR studies focusing on a library of newly synthesized this compound analogues are not extensively detailed in the provided results, the general principles of antifungal drug design suggest that modifications would focus on optimizing target binding, improving the pharmacokinetic profile, and potentially overcoming resistance mechanisms. conicet.gov.arnih.gov
Molecular Mechanisms of Action and Pharmacodynamic Research
Biochemical Characterization of Fungal Target Inhibition by Isavuconazole (B1672201)
Isavuconazole, the active form of the prodrug isavuconazonium, is a triazole antifungal agent that targets the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.goveuropa.eu
The primary mechanism of action of isavuconazole is the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51. europa.eufrontiersin.orgmdpi.com This enzyme plays a crucial role in the ergosterol biosynthesis pathway by catalyzing the conversion of lanosterol to ergosterol. europa.eudrugbank.comeuropa.eu Isavuconazole's triazole ring binds to the heme iron atom in the active site of the fungal CYP51 protein, which prevents the natural substrate, lanosterol, from binding and thus halts the demethylation process. nih.govdrugbank.com
This inhibition is potent against the CYP51 enzymes of various pathogenic fungi. scientificlabs.co.uknih.gov The side arm of the isavuconazole molecule contributes to a higher affinity for the binding pocket of the fungal CYP51 protein, which is a factor in its broad antifungal spectrum. drugbank.comoup.comnih.gov In vitro studies have quantified the inhibitory activity of isavuconazole against CYP51 from key fungal pathogens. For instance, reconstitution assays with purified Aspergillus fumigatus CYP51 have confirmed strong inhibition by isavuconazole. nih.gov
Inhibitory Potency of Isavuconazole against Fungal CYP51
| Fungal Species | IC50 Value (µM) |
|---|---|
| Aspergillus fumigatus CYP51A | 0.22 |
| Aspergillus fumigatus CYP51B | 0.45 |
| Candida albicans CYP51 | 0.07 |
This table presents the half-maximal inhibitory concentration (IC50) values of isavuconazole against CYP51 enzymes from different fungal species.
The inhibition of CYP51 by isavuconazole leads to two major consequences for the fungal cell. The first is the depletion of ergosterol, which is vital for the structural integrity and fluidity of the fungal cell membrane. europa.euelsevier.es This depletion weakens the cell membrane's structure and function. europa.eueuropa.eu
The second consequence is the accumulation of toxic 14α-methylated sterol precursors, such as lanosterol. drugbank.comnih.govoup.com These precursors are incorporated into the fungal membrane, further disrupting its organization and impairing the function of membrane-bound enzymes. oup.com This disruption of the membrane and accumulation of toxic sterols ultimately inhibit fungal growth and can lead to cell death. drugbank.comoup.com
Inhibition of Lanosterol 14α-Demethylase (CYP51) Activity
Comparative Analysis of Fungal vs. Mammalian CYP Inhibition Selectivity
A critical feature of isavuconazole is its high selectivity for fungal CYP51 over mammalian cytochrome P450 enzymes. nih.govmdpi.com While it effectively inhibits the fungal enzyme, it is a significantly weaker inhibitor of human CYP51 and other human CYP isoforms, such as those involved in drug metabolism. nih.govresearchgate.net This selectivity is attributed to structural differences between the fungal and mammalian CYP enzymes, allowing for a more avid binding of isavuconazole to the fungal target. oup.commdpi.com
In vitro studies have demonstrated that the concentration of isavuconazole required to inhibit human CYP51 is substantially higher than that needed for fungal CYP51. nih.govresearchgate.net For example, the IC50 value for isavuconazole against human CYP51 was found to be 25 µM, which is 55- to 120-fold greater than the IC50 values for the A. fumigatus CYP51 enzymes. nih.gov This high degree of selectivity contributes to a favorable therapeutic window.
Comparative Inhibition of Fungal vs. Human CYP51 by Isavuconazole
| Enzyme | IC50 Value (µM) | Selectivity Ratio (Human/Fungal) |
|---|---|---|
| Aspergillus fumigatus CYP51A | 0.22 | ~114x |
| Aspergillus fumigatus CYP51B | 0.45 | ~56x |
| Human CYP51 | 25 | - |
This table compares the IC50 values of isavuconazole against fungal and human CYP51, highlighting the drug's selectivity.
Molecular Interactions of Isavuconazole with Fungal Cellular Components
The core molecular interaction of isavuconazole is the coordination of its triazole nitrogen atom with the heme iron at the catalytic center of the fungal CYP51 enzyme. nih.govdrugbank.com Beyond this primary binding, the molecule's extended side arm establishes additional interactions within the enzyme's active site. drugbank.comoup.comnih.gov These secondary interactions, likely involving van der Waals forces and hydrogen bonds with amino acid residues lining the substrate-binding channel, enhance the affinity and stabilize the drug-enzyme complex. mdpi.com This structural feature allows for a greater avidity for the binding pocket in the fungal CYP51 protein, contributing to its broad-spectrum activity. oup.com
Pharmacodynamic Indices and Their Correlation with Antifungal Activity in Experimental Models
In preclinical experimental models, the pharmacodynamic (PD) index that best correlates with the efficacy of isavuconazole is the ratio of the free-drug area under the concentration-time curve over 24 hours (fAUC) to the minimum inhibitory concentration (MIC), or fAUC/MIC. nih.govcore.ac.uknih.gov This index has been established as the key predictor of treatment outcomes in various animal models of invasive fungal infections, including aspergillosis and candidiasis. nih.govasm.orgru.nl
Studies in murine models of disseminated aspergillosis have been used to determine the specific fAUC/MIC targets required for a fungistatic (inhibiting growth) or fungicidal (killing) effect. nih.gov For Aspergillus fumigatus, a total drug AUC/MIC target of 50.5 was identified in a non-neutropenic murine model. nih.gov In models of disseminated candidiasis, PD targets have also been defined. For Candida albicans, a free-drug AUC/MIC ratio of approximately 25 was associated with 50% of the maximal microbiologic effect. nih.gov These preclinical PD targets are crucial for informing dosing strategies in clinical settings, although a direct exposure-response relationship has not been established in human clinical trials. nih.govmdpi.com
Experimentally Determined Isavuconazole Pharmacodynamic Targets
| Fungal Pathogen | Infection Model | PD Index | PD Target for Efficacy Endpoint |
|---|---|---|---|
| Aspergillus fumigatus | Murine Disseminated Aspergillosis | Total AUC/MIC | 50.5 (for 50% survival) |
| Candida albicans | Murine Disseminated Candidiasis | Free AUC/MIC | ~25 (for 50% maximal effect) |
This table summarizes the key pharmacodynamic targets for isavuconazole determined in animal models of invasive fungal infections.
Pharmacokinetic Research in Pre Clinical Models and Theoretical Systems
Prodrug Conversion Dynamics and Isavuconazole (B1672201) Formation in In Vitro and Animal Models
Isavuconazonium is designed for rapid conversion to its active form, isavuconazole, upon entering the systemic circulation. asm.org In vitro and animal studies have been crucial in understanding the efficiency and mechanisms of this conversion process.
Role of Plasma Esterases in Hydrolysis
In vitro studies have demonstrated that this compound is rapidly and extensively hydrolyzed to isavuconazole in the blood. fda.govcresemba.com This conversion is mediated by plasma esterases, with butylcholinesterase identified as the predominant enzyme responsible for this process. fda.govdrugbank.com The hydrolysis is so efficient that the prodrug has a very short half-life in plasma, often becoming undetectable shortly after administration. drugbank.com In fact, over 99% of the prodrug is converted to the active isavuconazole and an inactive cleavage product. plos.orgresearchgate.net While this rapid conversion is observed in human, monkey, and rodent plasma, in vitro analysis has shown that the rate of conversion is considerably slower in dog plasma. plos.orgplos.org
Absorption and Distribution Studies in Experimental Animal Models
The absorption and distribution characteristics of isavuconazole following the administration of the prodrug have been extensively studied in various animal models, providing insights into its bioavailability and ability to reach target tissues.
Oral Bioavailability and Tissue Penetration in Murine Models
Following oral administration of this compound sulfate (B86663) in murine models, isavuconazole exhibits excellent oral bioavailability, estimated to be greater than 97%. asm.orgnih.gov Studies using quantitative whole-body autoradiography in rats after oral administration of radiolabeled this compound sulfate have shown that isavuconazole penetrates most tissues rapidly. researchgate.netasm.org
Within an hour of a single oral dose, radioactivity was detected in the majority of tissues and fluids. asm.orgasm.org The highest concentrations of isavuconazole were observed in the bile and liver. researchgate.netasm.org Conversely, the lowest concentrations were found in the bone and eye lens. researchgate.netasm.org Importantly, isavuconazole has been shown to penetrate the central nervous system in animal models. asm.org Studies in rats have demonstrated that isavuconazole achieves potentially efficacious concentrations in the brain, with brain-to-plasma concentration ratios of approximately 1.8:1. researchgate.netasm.orgasm.org In murine models of disseminated fungal infections, treatment with isavuconazole led to a reduction in fungal burden in the brain, kidneys, liver, and lungs, further suggesting effective tissue distribution. asm.orgtandfonline.com
Table 1: Isavuconazole Tissue Distribution in Rats after a Single Oral Dose of Radiolabeled this compound Sulfate
| Tissue/Fluid | Relative Concentration |
| Bile | Highest |
| Liver | High |
| Adrenal Gland | High |
| Brown Adipose Tissue | High |
| Brain | Moderate (Brain:Plasma Ratio ~1.8:1) |
| Kidney | Moderate |
| Lung | Moderate |
| Bone | Lowest |
| Eye Lens | Lowest |
This table is based on findings from quantitative whole-body autoradiography studies in rats. frontiersin.orgresearchgate.netasm.org
Protein Binding Characteristics in Pre-clinical Plasma
In pre-clinical studies, isavuconazole has been shown to be highly bound to plasma proteins, with a binding rate exceeding 99%. drugbank.comdrugbank.comcresembaresources.com The primary binding protein is albumin. fda.govdrugbank.comdrugbank.com The high degree of protein binding is an important pharmacokinetic parameter that influences the distribution and clearance of the drug. In vitro studies have shown that isavuconazole binds to various human plasma proteins to different extents, with the highest binding to albumin, followed by high-density lipoprotein (HDL), low-density lipoprotein (LDL), α1-acid glycoprotein, and γ-globulin. fda.gov
Metabolic Pathways and Elimination in Experimental Systems
The metabolism and elimination of isavuconazole have been elucidated through a combination of in vitro and in vivo experimental models.
Identification of Metabolizing Enzymes (e.g., CYP3A4/5, UGT) in In Vitro Models
In vitro studies utilizing human liver microsomes and recombinant human CYP isoenzymes have been instrumental in identifying the key enzymes involved in the metabolism of isavuconazole. fda.govdovepress.com These studies have established that isavuconazole is a substrate for cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. fda.govcresemba.comdrugbank.comeuropa.eu These enzymes are primarily responsible for the oxidative metabolism of the drug. fda.gov Following metabolism by CYP3A4/5, the resulting metabolites can be further processed through conjugation reactions mediated by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). drugbank.comeuropa.eupfizer.com While isavuconazole is metabolized, no single metabolite has been found to have an area under the curve (AUC) greater than 10% of the total drug-related material, indicating that isavuconazole itself is the major active component. drugbank.com
Table 2: Key Enzymes in Isavuconazole Metabolism
| Enzyme Family | Specific Enzymes | Role in Metabolism |
| Cytochrome P450 | CYP3A4, CYP3A5 | Primary oxidative metabolism |
| Uridine Diphosphate-Glucuronosyltransferases | UGTs | Subsequent conjugation of metabolites |
This table is based on in vitro and in vivo metabolic studies. drugbank.comdovepress.comeuropa.eupfizer.comfrontiersin.org
Characterization of Metabolite Profiles in Pre-clinical Samples
In pre-clinical investigations, the metabolism of this compound is initiated by a rapid and extensive conversion process. This compound is a water-soluble prodrug designed to quickly release its active moiety, isavuconazole, upon administration. core.ac.ukasm.org This primary metabolic step involves hydrolysis by endogenous esterases, predominantly butylcholinesterase, which are abundant in the blood. nih.goveuropa.eu The cleavage yields two main components: the active antifungal agent, isavuconazole (BAL4815), and an inactive cleavage product, BAL8728. core.ac.uknih.gov This conversion is observed to be very fast in animal models, including rats and monkeys, resulting in systemic exposure to the unchanged prodrug being very low or below quantifiable limits shortly after administration. europa.eu
Following its formation, isavuconazole undergoes further metabolism. In vivo and in vitro studies have identified that isavuconazole is a substrate for cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, as well as uridine diphosphate-glucuronosyltransferases (UGT). asm.orgasm.orgeuropa.eu While the primary cleavage products are well-characterized, the complete profile of subsequent minor metabolites in pre-clinical samples is not extensively detailed in published literature. However, studies in rats using radiolabeled this compound suggest that metabolites of isavuconazole are significant contributors to the radioactivity detected in excretory organs like the kidney and in urinary tract tissues, indicating that these secondary metabolites are formed and subsequently eliminated. core.ac.uk
Table 1: Key Characterized Molecules in Pre-clinical Metabolism of this compound
| Compound Name | Role | Description |
|---|---|---|
| This compound Sulfate | Prodrug | Water-soluble prodrug administered. |
| Isavuconazole (BAL4815) | Active Moiety | The primary active antifungal agent, formed by esterase cleavage of the prodrug. core.ac.uk |
Population Pharmacokinetic Modeling in Pre-clinical Contexts
While formal population pharmacokinetic (PPK) models using methodologies like non-linear mixed-effects modeling (NONMEM) are more commonly reported for human clinical trials, the fundamental pharmacokinetic (PK) profile of isavuconazole has been thoroughly characterized across a range of pre-clinical animal models. These studies establish the dose-exposure relationships and key parameters that inform pharmacodynamic models and support clinical development.
Research in murine models of disseminated candidiasis and aspergillosis has demonstrated that the pharmacokinetics of isavuconazole are linear, with dose-proportional increases in exposure. asm.orgresearchgate.net One study noted that the dose-normalized area under the curve (AUC) in plasma was consistent for doses ranging from 16 mg/kg to 256 mg/kg. nih.gov The elimination half-life, however, differs substantially between species, with a reported half-life of approximately 3.4 to 5 hours in rodents, compared to a much longer half-life in humans. europa.euamazonaws.com In mice, isavuconazole exposure in the kidney has been found to be approximately 5.77 times higher than in plasma, indicating significant tissue penetration. asm.orgresearchgate.net
Pharmacokinetic studies in an experimental rabbit model of invasive aspergillosis also showed dose proportionality at near steady-state plasma concentrations. asm.org Consistent with findings in other species, isavuconazole demonstrated relatively low clearance in rabbits, which is compatible with an extended plasma half-life in this model. asm.org
Table 2: Comparison of Isavuconazole Elimination Half-Life in Pre-clinical Species
| Pre-clinical Model | Elimination Half-Life (t½) |
|---|---|
| Rat | ~5 hours europa.eu |
| Monkey | ~9.8 hours europa.eu |
Covariate Analysis of Pharmacokinetic Parameters in Animal Studies
Formal, extensive covariate analysis of isavuconazole's pharmacokinetic parameters is not a primary endpoint in most published pre-clinical studies, which tend to focus on defining basic PK/PD relationships in homogenous animal populations. However, some data suggest that physiological variables can influence drug exposure in these models.
A key observation from toxicokinetic data in repeat-dose toxicity studies is the influence of sex on isavuconazole exposure in rodents. In both mice and rats, females were found to have higher systemic exposure to isavuconazole compared to their male counterparts following administration of this compound. europa.eu The underlying reasons for this sex-based difference in pharmacokinetics within these pre-clinical species have not been fully elucidated in the available literature. No other significant covariates impacting isavuconazole pharmacokinetics in animal studies are consistently reported.
Molecular and Cellular Mechanisms of Resistance to Isavuconazonium Isavuconazole
Genetic Basis of Fungal Resistance to Azole Antifungals
The primary mechanisms of azole resistance are well-defined and often involve genetic modifications that either alter the drug's target or reduce its intracellular concentration. nih.govelsevier.es
The primary target for azole antifungals, including isavuconazole (B1672201), is the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. drugbank.comdrugbank.com This enzyme is encoded by the CYP51A and CYP51B genes in Aspergillus species and the ERG11 gene in Candida species. nih.govcabidigitallibrary.org
Mutations in these genes can lead to amino acid substitutions in the enzyme, reducing the binding affinity of azole drugs. nih.govnih.gov This is a common mechanism of resistance. nih.gov For instance, in Aspergillus fumigatus, mutations in the cyp51A gene are a well-described mechanism of azole resistance. nih.gov Specific mutations, such as TR34/L98H and TR46/Y121F/T289A, are associated with resistance to isavuconazole. oup.com Studies have shown that isolates with the TR34/L98H mutation are resistant to isavuconazole, with high minimum inhibitory concentrations (MICs). oup.com Similarly, most isolates with the TR46/Y121F/T289A mutation also exhibit high isavuconazole MICs. oup.com Other mutations like G54, L98H, G138C, and M220K in AfCYP51A are known to confer azole resistance. touro.eduresearchgate.net In Candida albicans, mutations in the ERG11 gene, such as Y132F and K143R, are linked to fluconazole (B54011) and voriconazole (B182144) resistance. oup.comasm.org The presence of at least two mutations in the same ERG11 allele can lead to a significant increase in MICs for fluconazole, voriconazole, and isavuconazole. asm.org
Table 1: Examples of CYP51A Mutations in Aspergillus fumigatus and their Effect on Isavuconazole Susceptibility
| Mutation | Effect on Isavuconazole Susceptibility | References |
|---|---|---|
| TR34/L98H | Resistant, MICs between 4 and >16 mg/L | oup.com |
| TR46/Y121F/T289A | Resistant, most isolates with MIC >16 mg/L | oup.com |
| G54W | Strong inhibition by isavuconazole in reconstitution assays | researchgate.net |
| L98H | Strong inhibition by isavuconazole in reconstitution assays | researchgate.net |
| M220K | Strong inhibition by isavuconazole in reconstitution assays | researchgate.net |
| I242V | Found in non-wild-type isolates | cabidigitallibrary.org |
| G448S | Found in non-wild-type isolates | cabidigitallibrary.org |
| G138C | Found in non-wild-type isolates | cabidigitallibrary.org |
Another significant resistance mechanism is the overexpression of efflux pumps, which actively transport antifungal drugs out of the fungal cell, thereby reducing their intracellular concentration. asm.org These pumps are broadly categorized into two superfamilies: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. biomedpharmajournal.orgnih.gov
In Candida species, the overexpression of ABC transporters, such as Cdr1 and Cdr2, and MFS transporters, like Mdr1 and Flu1, is a common cause of azole resistance. biomedpharmajournal.orgmdpi.com The transcription factors Tac1 and Mrr1 regulate the expression of these pumps, and gain-of-function mutations in these regulators can lead to the overexpression of CDR and MDR1 genes, respectively. asm.org Studies have shown that isavuconazole is a substrate for ABC transporters, and their overexpression can increase isavuconazole MICs. asm.orgmdpi.com However, the MFS transporter Mdr1 appears to have a limited effect on isavuconazole activity. asm.orgmdpi.com
Mutations in Target Genes (e.g., CYP51, ERG11)
Sterol Profile Alterations in Resistant Fungal Strains
Changes in the sterol composition of the fungal cell membrane can also contribute to azole resistance. fda.gov Azole antifungals inhibit ergosterol synthesis, leading to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors. drugbank.comresearchgate.net Fungal strains can develop resistance by altering their sterol biosynthesis pathway to mitigate these effects.
In some resistant isolates of Rhizopus, increased MICs have been associated with changes in their sterol profile. fda.gov Treatment of A. fumigatus with isavuconazole leads to the inhibition of CYP51 activity, resulting in the accumulation of 14-methylated sterol substrates and the depletion of ergosterol. researchgate.net Research on Mucor circinelloides has shown that while it produces only trace amounts of the toxic diol that typically results from azole exposure in other fungi, it remains susceptible to posaconazole (B62084) and isavuconazole due to alterations in membrane sterol composition. nih.govbiorxiv.orgbiorxiv.org
Investigation of Cross-Resistance Patterns within Azole Class in In Vitro Models
Cross-resistance, where resistance to one azole antifungal confers resistance to others, is a significant clinical concern. touro.edu Studies have shown that isavuconazole can be affected by the same resistance mechanisms that affect other azoles. asm.org
In Aspergillus fumigatus, isolates with reduced susceptibility to other azoles often show higher isavuconazole MICs. asm.org There is a strong correlation between the MICs of isavuconazole and voriconazole. asm.org Specific cyp51A mutations that confer resistance to other azoles, such as voriconazole, also lead to cross-resistance with isavuconazole. nih.govmdpi.com However, the patterns of cross-resistance can be complex and mutation-specific. For example, some Aspergillus isolates with the G54 mutation show lower voriconazole and isavuconazole MICs compared to posaconazole. touro.edu In Candida species, multiple resistance mechanisms can coexist in a single strain, often leading to cross-resistance among different triazoles. nih.gov
Table 2: Cross-Resistance of Isavuconazole with Other Azoles in Aspergillus fumigatus with cyp51A Mutations
| Mutation | Isavuconazole | Voriconazole | Posaconazole | Itraconazole | Reference |
|---|---|---|---|---|---|
| L98, G138, Y431C, G434C | Elevated MICs | Elevated MICs | Lower MICs | - | touro.edu |
| G54 | Lower MICs | Lower MICs | Higher MICs | - | touro.edu |
| M220 | Variable MICs | Variable MICs | Variable MICs | - | touro.edu |
| TR34/L98H | NWT (78.1% of isolates) | NWT (53.1% of isolates) | NWT (34.4% of isolates) | NWT (90.1% of isolates) | cabidigitallibrary.org |
*NWT: Non-Wild-Type (indicating potential resistance)
Adaptive Resistance Mechanisms and Environmental Influences on Susceptibility
Fungi can develop adaptive resistance mechanisms in response to environmental pressures, including exposure to antifungal agents. nih.gov This can involve the emergence of resistant strains after repeated exposure to drugs within the same azole class. nih.gov In Candida auris, which is known for its multidrug resistance, resistance to azoles is associated with mutations in the ERG11 gene and potentially the overexpression of efflux pumps. oup.comnih.gov
The development of azole resistance in A. fumigatus can also be influenced by environmental factors, such as the use of azole fungicides in agriculture, which is thought to contribute to the emergence of resistant strains. bohrium.com The interplay between resistance mechanisms and the fungus's ability to respond to various cellular stresses is an area of ongoing research. mdpi.com
Pre Clinical Efficacy and Antifungal Spectrum Studies
In Vitro Susceptibility Profiling of Isavuconazole (B1672201)
The in vitro activity of isavuconazole has been extensively evaluated to determine its spectrum and potency against a diverse range of fungal species. These studies primarily focus on determining the Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Determination of Minimum Inhibitory Concentrations (MICs) against Diverse Fungal Species
The determination of MICs for isavuconazole is performed using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.gov These methods provide a quantitative measure of isavuconazole's activity and allow for comparison with other antifungal agents. Studies have demonstrated a high level of essential agreement (99.1%) between the CLSI and EUCAST methods for testing isavuconazole against Candida species. nih.gov
The MIC data reveal that isavuconazole possesses a broad spectrum of activity, though its potency varies among different fungal genera and species. oup.comnih.gov For instance, while it shows excellent activity against most Candida and Aspergillus species, its effectiveness against certain non-Aspergillus molds can be lower. nih.gov The MIC values are crucial for predicting clinical efficacy and for monitoring the development of resistance.
Spectrum of Activity against Yeasts (e.g., Candida spp., Cryptococcus spp.)
Isavuconazole demonstrates potent in vitro activity against a wide range of clinically relevant yeasts. oup.comasm.org Its activity against most Candida species is comparable to that of voriconazole (B182144) and posaconazole (B62084). oup.com
Against Candida species, MIC90 values, the concentration at which 90% of isolates are inhibited, are generally low. For most Candida species, MIC90 values are ≤0.12 µg/mL. oup.com However, for Candida glabrata, the MIC90 is higher, at 2 µg/mL, and for Candida krusei and Candida guilliermondii, it is 1 µg/mL. oup.com Isavuconazole MICs for C. glabrata isolates resistant to fluconazole (B54011) and/or voriconazole can range from 1 µg/mL to ≥8 µg/mL. oup.com
Isavuconazole is also highly active against Cryptococcus neoformans and Cryptococcus gattii. frontiersin.orgfrontiersin.org Studies have reported MIC90 values of 0.12 µg/mL for C. neoformans. nih.gov For both C. neoformans var. grubii and C. gattii, isavuconazole MIC ranges have been observed to be as low as 0.0020–0.125 µg/mL and 0.0078–0.125 µg/mL, respectively. frontiersin.org
Table 1: In Vitro Activity of Isavuconazole against Yeast Species
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|
| Candida albicans | <0.015–0.03 | <0.015–0.12 | <0.015–>8 |
| Candida glabrata | 0.2–0.5 | 2.0 | 0.03–8 |
| Candida parapsilosis | <0.015–0.06 | 0.023–0.12 | <0.015–>0.5 |
| Candida tropicalis | <0.015–0.06 | <0.015–0.5 | <0.015–4 |
| Candida krusei | <0.015–0.5 | <0.015–1.0 | 0.12–4 |
| Cryptococcus neoformans | <0.015–0.6 | <0.015–0.12 | <0.015–0.6 |
| Cryptococcus gattii | 0.03–0.06 | 0.06–0.125 | 0.03–0.125 |
Data compiled from multiple sources. oup.comfrontiersin.orgjmilabs.comnih.gov
Spectrum of Activity against Molds (e.g., Aspergillus spp., Mucorales spp., Scedosporium spp.)
Isavuconazole exhibits a broad spectrum of activity against various molds, including clinically important species of Aspergillus and members of the order Mucorales. jst.go.jpoup.com
Against Aspergillus species, isavuconazole demonstrates excellent in vitro activity, comparable to posaconazole and voriconazole. nih.gov The MIC90 values for isavuconazole against Aspergillus spp. are generally around 2 µg/mL. nih.gov Specifically, for Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus, the MIC90 values detected by the SYO method were 0.5, 1, and 0.25 μg/mL, respectively, while for Aspergillus niger, it was 2 μg/mL. dovepress.com Isavuconazole is also active against Aspergillus sections Flavi, Terrei, Nidulantes, and Versicolores. oup.comresearchgate.net However, elevated MIC values have been observed for some isolates in Aspergillus sections Fumigati, Nigri, and Usti. oup.comresearchgate.net
Isavuconazole has demonstrated activity against members of the order Mucorales, a key advantage over some other azoles like voriconazole. nih.govasm.org However, its activity is species-specific. nih.gov It shows favorable in vitro activity against Lichtheimia, Rhizopus, and Rhizomucor species. researchgate.net Against a global collection of Mucorales isolates, isavuconazole inhibited 59.6% at ≤2 mg/L and 71.2% at ≤4 mg/L. nih.govnih.gov The activity varies by genus, with 85.2% of Rhizopus spp. and 72.7% of Lichtheimia spp. inhibited at ≤4 mg/L, but only 25% of Mucor spp. nih.govresearchgate.net
In contrast to its activity against Aspergillus and Mucorales, isavuconazole shows little to no in vitro activity against Scedosporium species, with some studies reporting MIC values of ≥16 μg/mL. nih.govresearchgate.net
Table 2: In Vitro Activity of Isavuconazole against Mold Species
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|
| Aspergillus fumigatus | 0.25–1.0 | 0.5–2.0 | 0.06–>16 |
| Aspergillus flavus | 0.38–2.0 | 0.5–2.0 | 0.06–>16 |
| Aspergillus terreus | 0.38–0.5 | 0.5 | 0.06–16 |
| Aspergillus niger | 0.5 | 0.75–2.0 | 0.12–>16 |
| Rhizopus spp. | 1 | >8 | 0.19–>32 |
| Mucor spp. | >8 | - | 0.19–>32 |
| Lichtheimia spp. | 4 | 8 | - |
| Scedosporium apiospermum | >32 | >32 | - |
Data compiled from multiple sources. nih.govnih.govresearchgate.netasm.orgnih.gov
Activity against Dimorphic Fungi (e.g., Blastomyces, Coccidioides)
Isavuconazole has demonstrated good in vitro activity against endemic dimorphic fungi. asm.org In vitro susceptibility testing has shown low MICs for isavuconazole against Blastomyces and Coccidioides isolates, with MIC90 values similar to those of itraconazole, posaconazole, and voriconazole. asm.org
For Histoplasma capsulatum and Coccidioides species, the MICs of isavuconazole generally range from 0.12 µg/mL to 2 µg/mL. scispace.com Limited studies on Blastomyces dermatitidis have reported MIC values ranging from 0.5 µg/mL to 4 µg/mL. scispace.com The VITAL study, an open-label trial, provided evidence of isavuconazole's clinical activity against infections caused by Cryptococcus spp., Paracoccidioides spp., Coccidioides spp., Histoplasma spp., and Blastomyces spp. nih.govsemanticscholar.org
In Vivo Efficacy Studies in Animal Models of Fungal Infections
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents, providing data on drug exposure-response relationships and predicting clinical outcomes.
Murine Models of Invasive Aspergillosis
Murine models of invasive aspergillosis (IA) have been extensively used to study the pharmacodynamics and efficacy of isavuconazole. nih.govasm.orgdovepress.com In a neutropenic murine model of invasive pulmonary aspergillosis (IPA) using ten A. fumigatus isolates (including wild-type and cyp51 mutants), isavuconazole treatment was evaluated. nih.govdovepress.comtandfonline.com The infection was uniformly lethal in untreated control mice. nih.gov A stasis endpoint, where fungal growth is halted, was achieved for all isolates with an MIC of ≤1 mg/liter. nih.gov A 1-log10 reduction in fungal burden was achieved in all isolates with an MIC of ≤0.5 mg/liter. nih.gov
Another study in an immunocompetent murine model of IA investigated the dose-response relationship of isavuconazole against wild-type and azole-resistant A. fumigatus isolates. asm.org The results showed that the efficacy of isavuconazole was dependent on both the drug exposure and the MIC of the isolate. asm.org For a wild-type isolate, 100% survival was achieved at a prodrug dose of 64 mg/kg. asm.org These in vivo studies in murine models confirm the potent activity of isavuconazole against Aspergillus and provide valuable data for optimizing treatment strategies. nih.govasm.org
Murine Models of Mucormycosis
Isavuconazonium, the prodrug of isavuconazole, has demonstrated significant efficacy in murine models of mucormycosis, a severe fungal infection. In studies involving neutropenic mice infected with Rhizopus delemar, treatment with this compound sulfate (B86663) led to a marked improvement in survival rates compared to placebo-treated controls. asm.orgdovepress.com
One study established a neutropenic mouse model of intratracheal infection with R. delemar. asm.org The 21-day survival rate for mice treated with this compound sulfate was 65%, a significant increase from the 15% survival rate observed in the placebo group. asm.org This efficacy was found to be comparable to that of high-dose liposomal amphotericin B, a standard treatment for mucormycosis. asm.org Another experiment in a similar model showed a 70% survival rate in the this compound-treated group versus 10% in the placebo group after 21 days. dovepress.com
The efficacy of this compound is also evident in its ability to reduce the fungal burden in infected tissues. asm.orgresearchgate.net In neutropenic mice with mucormycosis, treatment with the prodrug resulted in an approximate 1-log decrease in fungal loads in both the lungs and the brain when compared to the placebo group. asm.org This reduction in tissue fungal burden was comparable to that achieved with liposomal amphotericin B treatment. asm.orgresearchgate.net
Table 1: Survival Rates in Murine Models of Mucormycosis
| Treatment Group | Survival Rate (%) | Study Reference |
|---|---|---|
| This compound Sulfate | 65 | asm.org |
| Liposomal Amphotericin B | 40 | asm.org |
| Placebo | 15 | asm.org |
| This compound Sulfate (High Dose) | 70 | dovepress.com |
| Placebo | 10 | dovepress.com |
Animal Models of Invasive Candidiasis
The efficacy of isavuconazole has been evaluated in murine models of disseminated candidiasis. nih.govamazonaws.com In these models, the 24-hour free-drug area under the time-concentration curve (AUC) over the minimum inhibitory concentration (MIC) was identified as the pharmacodynamic parameter most predictive of isavuconazole's efficacy. nih.gov
Studies have shown that the AUC/MIC values associated with efficacy were significantly lower for Candida glabrata and Candida tropicalis isolates compared to Candida albicans. nih.gov In a neutropenic murine model of disseminated candidiasis, the AUC/MIC target determined for four tested C. albicans strains was 33.3, while it was markedly lower for the two non-albicans isolates evaluated. asm.org This suggests that isavuconazole may be effective against different Candida species at varying exposures. nih.gov
While isavuconazole has demonstrated activity, its efficacy relative to other antifungals has also been assessed. In one study, isavuconazole did not achieve non-inferiority to caspofungin for the treatment of invasive candidiasis. asm.org
Experimental Models of Cryptococcal Meningitis
Isavuconazole has shown promise in animal models of cryptococcal meningitis. mdpi.comnih.govresearchgate.net In a murine model, oral treatment with isavuconazole significantly improved the survival of mice infected intracranially with Cryptococcus neoformans and also led to a significant reduction in the fungal burden in the brain for two different isolates. nih.govresearchgate.net The improvements in survival and fungal burden reduction were greater with higher doses of isavuconazole, which corresponded to higher drug exposures in both plasma and brain tissue. nih.govresearchgate.net
In a rabbit model of cryptococcal meningoencephalitis, this compound sulfate demonstrated significant reductions in the fungal burden in both the cerebrospinal fluid (CSF) and the brain compared to untreated controls. researchgate.netasm.org The efficacy was comparable to that of fluconazole. mdpi.comasm.org However, a dose-dependent response was not observed in this particular rabbit model. mdpi.comasm.org These findings suggest that isavuconazole can penetrate the blood-brain barrier and exert its antifungal effect within the central nervous system. frontiersin.org
Table 2: Efficacy of Isavuconazole in Experimental Cryptococcal Meningitis (Murine Model)
| Treatment | Outcome Measure | Result | Isolate | Study Reference |
|---|---|---|---|---|
| Isavuconazole (120 mg/kg BID) | Survival | Significantly improved vs. control | USC1597 & H99 | nih.govresearchgate.net |
| Isavuconazole (240 mg/kg BID) | Survival | Significantly improved vs. control | USC1597 & H99 | nih.govresearchgate.net |
| Isavuconazole (120 mg/kg BID) | Brain Fungal Burden | Significantly reduced vs. control | USC1597 & H99 | nih.govresearchgate.net |
| Isavuconazole (240 mg/kg BID) | Brain Fungal Burden | Significantly reduced vs. control | USC1597 & H99 | nih.govresearchgate.net |
| Fluconazole | Survival | Significantly improved vs. control | USC1597 & H99 | researchgate.net |
Evaluation of Fungal Burden Reduction in Tissues
A key measure of antifungal efficacy in pre-clinical models is the reduction of fungal burden in target tissues. This compound has demonstrated its ability to lower the fungal load in various animal models of invasive fungal infections. asm.orgnih.govasm.org
In murine models of mucormycosis caused by Rhizopus delemar, isavuconazole treatment led to a significant decrease in the fungal burden in both the lungs and the brain. asm.orgresearchgate.net This reduction was approximately a 1-log decrease compared to placebo-treated animals and was comparable to the effect of high-dose liposomal amphotericin B. asm.org
Similarly, in experimental models of cryptococcal meningitis, isavuconazole treatment resulted in a significant reduction in the fungal burden in the brain. nih.govresearchgate.net In a rabbit model, significant reductions in fungal load were observed in both the brain and cerebrospinal fluid following treatment with this compound sulfate. researchgate.netasm.org
The reduction in fungal burden in tissues is a critical indicator of the in vivo activity of isavuconazole and supports its potential for treating deep-seated fungal infections. fda.gov
Analytical Methodologies for Isavuconazonium and Isavuconazole Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography, particularly high-performance liquid chromatography and its variants, serves as the cornerstone for the quantitative analysis of isavuconazonium and isavuconazole (B1672201). These methods offer the high resolution and sensitivity required for analyzing the active pharmaceutical ingredient in bulk, in final dosage forms, and in biological matrices.
High-Performance Liquid Chromatography (HPLC-UV) Development and Validation
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted technique for the quantification and purity assessment of isavuconazole. cardiff.ac.uknih.gov Numerous methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines, ensuring they are suitable for their intended purpose. journaljpri.comhumanjournals.com These analytical procedures are designed to be simple, rapid, precise, and accurate for the estimation of isavuconazole in bulk drug and pharmaceutical formulations like capsules. humanjournals.comsdiarticle4.com
The development of these methods involves a systematic optimization of chromatographic conditions. A common approach is reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (typically a C18 column) and a polar mobile phase. jetir.orgjetir.org The selection of the stationary phase is based on the hydrophobic nature of the isavuconazole molecule. jetir.org
Key aspects of HPLC-UV method development include:
Column: Various C18 columns are used, such as the Inertsil® (150 x 4.6 mm, 5µm), Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 μm), and DIKMA Waters BEH C18 (50 x 2.6mm, 1.7µm). cardiff.ac.ukjournaljpri.comhumanjournals.com
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Common combinations include ammonium (B1175870) acetate (B1210297) buffer with methanol (B129727) or acetonitrile (B52724), and phosphate (B84403) buffer with methanol. cardiff.ac.ukhumanjournals.comsdiarticle4.com The ratio is optimized to achieve good separation and a reasonable run time. For instance, a mobile phase of ammonium acetate buffer (pH 8.0, 10 mM) and acetonitrile (45:55, v/v) has been successfully used. cardiff.ac.uknih.gov
Detection Wavelength (λ-max): The UV detector wavelength is set at the maximum absorbance of isavuconazole to ensure the highest sensitivity. This is typically determined by scanning a solution of the drug over a UV range (e.g., 200-400 nm). humanjournals.com Commonly reported wavelengths for isavuconazole are 285 nm, 253 nm, and 251-255 nm. cardiff.ac.ukhumanjournals.comsdiarticle4.comjetir.org
Flow Rate: The flow rate is adjusted to achieve optimal separation, with typical rates being 1.0 mL/min or 1.2 mL/min. cardiff.ac.ukhumanjournals.com Ultra-Performance Liquid Chromatography (UPLC) methods, which use smaller particle size columns, can operate at lower flow rates, such as 0.3ml/min, resulting in faster analysis times. sdiarticle4.com
Validation of these methods confirms their reliability. Parameters assessed include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LLOQ). cardiff.ac.uknih.gov For example, one validated HPLC-UV method demonstrated linearity in the concentration range of 0.025–10 μg/mL, with an LLOQ of 0.025 μg/mL. nih.gov Another UPLC method showed linearity between 1-25 µg/mL with an LOD of 0.025 µg/ml and an LLOQ of 0.50 µg/mL. journaljpri.comresearchgate.net Stability-indicating methods are also developed by subjecting the drug to stress conditions (acid, base, oxidation, heat, light) to ensure that the method can separate the intact drug from its degradation products. journaljpri.comsdiarticle4.com
| Parameter | Method 1 cardiff.ac.uknih.gov | Method 2 journaljpri.comsdiarticle4.comresearchgate.net | Method 3 humanjournals.com | Method 4 researchgate.netresearchgate.net |
|---|---|---|---|---|
| Technique | HPLC-UV | UPLC-PDA | RP-HPLC | UPLC-UV |
| Column | Waters XTerra RP18 (150x4.6mm, 3.5µm) | DIKMA Waters BEH C18 (50x2.6mm, 1.7µm) | Inertsil C18 (150x4.6mm, 5µm) | Reversed phase C18 |
| Mobile Phase | Ammonium acetate (pH 8.0) : Acetonitrile (45:55 v/v) | Phosphate buffer : Methanol (40:60 v/v) | 0.1M Ammonium acetate : Methanol (60:40 v/v) | Not specified |
| Detection Wavelength | 285 nm | 253 nm | 251 nm | 285 nm |
| Linearity Range | 0.025 - 10 µg/mL | 1 - 25 µg/mL | 1.25 - 3.75 µg/mL | 0.25 - 15.0 µg/mL |
| LLOQ | 0.025 µg/mL | 0.50 µg/mL | Not Reported | 0.25 µg/mL |
| Recovery | Deviations from -5.0% to 8.0% | 100.18% | 98.0 - 102.0% | 99.96% ± 5.36% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultra-Sensitive Detection
For applications requiring higher sensitivity and specificity, such as bioanalysis in plasma or the detection of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govsci-hub.se This technique offers significant advantages over HPLC-UV, including the ability to handle multiple analytes simultaneously and provide structural information through mass fragmentation. sci-hub.se
LC-MS/MS methods have been developed for the ultra-sensitive quantification of isavuconazole in human plasma and serum, which is essential for therapeutic drug monitoring (TDM). nih.govsci-hub.se A key application has been the development of an ultra-sensitive method to quantify N-Nitroso this compound sulfate (B86663), a potential impurity, at parts-per-billion (ppb) levels in the this compound sulfate drug substance. africanjournalofbiomedicalresearch.com
The components of a typical LC-MS/MS method include:
Chromatography: UPLC systems are often used for fast and efficient separation prior to mass detection. rsc.org A Kinetix® F5 column (150mm x 4.6mm, 2.6µm) has been used for the analysis of impurities in the drug substance. africanjournalofbiomedicalresearch.com For bioanalysis, a Waters ACQUITY UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 μm) is effective. rsc.org
Mass Spectrometry: Triple quadrupole mass spectrometers (e.g., Sciex-4500 Q-trap, Voyager TSQ Quantum) are commonly employed. nih.govafricanjournalofbiomedicalresearch.com These instruments are operated in selected reaction monitoring (SRM) mode with positive electrospray ionization (ESI+) for high selectivity and sensitivity. sci-hub.seafricanjournalofbiomedicalresearch.com
Sample Preparation: For bioanalytical methods, sample preparation often involves protein precipitation with acetonitrile, followed by centrifugation. sci-hub.se
Validation of these methods demonstrates excellent performance. For instance, an LC-MS/MS method for isavuconazole in serum was linear over a concentration range of 0.2 to 12.8 mg/L, with precision ranging from 1.4% to 3.0% and recovery between 93.9% and 102.7%. nih.gov Another method for rat plasma was validated over a range of 25–2500 ng/ml, with a lower limit of quantification (LLOQ) of 25 ng/ml. rsc.org
| Parameter | Method 1 (Impurity) africanjournalofbiomedicalresearch.com | Method 2 (Bioanalysis) nih.gov | Method 3 (Bioanalysis) rsc.org | Method 4 (Bioanalysis) sci-hub.se |
|---|---|---|---|---|
| Analyte | N-Nitroso this compound sulfate | Isavuconazole | Isavuconazole | Isavuconazole (and other azoles) |
| Matrix | This compound sulfate drug substance | Human Serum | Rat Plasma | Human Plasma/Serum |
| Instrument | Sciex-4500 (Q-trap) LC-MS/MS | Voyager TSQ Quantum triple quadrupole | UPLC-MS/MS | Triple-stage quadrupole MS |
| Ionization | ESI (+ve Mode) | Not Specified | Not Specified | Heated ESI (+) |
| Linearity Range | Validated at 48 ppb | 0.2 - 12.8 mg/L | 25 - 2500 ng/mL | LLOQ of 1.0 µg/L |
| LLOQ | < 48 ppb | 0.2 mg/L | 25 ng/mL | 1.0 µg/L |
| Precision (%CV) | Not Specified | 1.4 - 3.0% | Not Specified | 0.6 - 6.6% |
Spectroscopic and Other Orthogonal Methods for Structural Elucidation and Characterization
While chromatographic methods excel at quantification, spectroscopic techniques are indispensable for the fundamental characterization and structural elucidation of this compound and its related substances. These methods provide orthogonal data that confirm the identity and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. For this compound sulfate, techniques including 1H (proton), 13C (carbon-13), and 19F (fluorine-19) NMR have been used to confirm its chemical structure. europa.eu The data obtained from these analyses provide detailed information about the connectivity of atoms and the chemical environment of the nuclei within the molecule. This level of detail is crucial for unequivocally identifying the compound and distinguishing it from related isomers or impurities. daicelpharmastandards.com For instance, the characterization of isavuconazole impurity standards often includes a comprehensive data package with 1H NMR and 13C NMR spectra to verify their structure. daicelpharmastandards.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to investigate the electronic transitions within a molecule and is fundamental in the development of HPLC-UV methods. The UV spectrum of isavuconazole is recorded to determine the wavelength of maximum absorbance (λ-max), which provides the optimal wavelength for detection, ensuring maximum sensitivity in quantitative analysis. humanjournals.comjetir.org
Studies have shown that the UV spectrum of isavuconazole in various buffer solutions exhibits an intense absorption band with a maximum (λ-max) around 274 nm. mdpi.com However, for method development purposes, other maxima, such as 255 nm and 251 nm, have also been selected. humanjournals.comjetir.org The absorption spectrum can be influenced by the pH of the medium; as the acidity of the solution changes, shifts in the spectrum can occur due to the ionization of the molecule. mdpi.com For example, as pH decreases, a new absorption band has been observed to form around 333 nm, corresponding to different electronic transitions within the molecule's aromatic portions. mdpi.com
Powder X-Ray Diffraction (PXRD)
Powder X-Ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. americanpharmaceuticalreview.com It provides a unique diffraction pattern, or "fingerprint," for each crystalline phase, allowing for identification, polymorph screening, and assessment of phase purity. americanpharmaceuticalreview.com
In the context of this compound sulfate, PXRD is used to identify and characterize its different crystalline forms. For instance, a novel crystalline form designated as Form P has been identified. googleapis.com The analysis is typically performed using a diffractometer with CuKα radiation, scanning the sample over a range of 2θ angles to record the diffraction pattern. researchgate.net The resulting pattern for this compound sulfate Form P is defined by characteristic peaks at specific 2θ angles. googleapis.com
Similarly, PXRD is employed to study the solid form landscape of the active drug, isavuconazole. Research has identified and characterized various forms, including the initial crystalline isavuconazole (ISV CR), a monohydrate form (ISV-H₂O), and different salt forms. researchgate.netrsc.org Each of these forms exhibits a distinct PXRD pattern, which is essential for understanding their solid-state properties and transformation behaviors. researchgate.netresearchgate.net
Table 1: Characteristic PXRD Peaks (2θ) for this compound and Isavuconazole Forms
| Compound Form | Characteristic Peaks (°2θ ± 0.2) |
|---|---|
| This compound Sulfate (Form P) | 4.27, 6.48, 7.26, 11.94, 12.51, 12.95, 17.20, 17.81, 20.49, 20.91, 24.83 googleapis.com |
| Isavuconazole (Crystalline, ISV CR) | Distinct pattern differing from its hydrate (B1144303) and salt forms researchgate.net |
| Isavuconazole Monohydrate (ISV-H₂O) | Unique diffraction pattern indicating a hydrated crystal structure researchgate.net |
| Isavuconazole Phosphate Salt ([ISV-P]) | Characterized by a specific PXRD pattern different from the parent molecule researchgate.net |
| Isavuconazole Tosylate Salt ([ISV-TS]) | Shows a unique diffraction pattern, confirming the formation of a new solid phase researchgate.net |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide complementary information about the physical and chemical properties of materials as a function of temperature. labmanager.comparticletechlabs.com DSC measures the heat flow associated with thermal transitions, such as melting and crystallization, while TGA measures changes in mass upon heating, indicating decomposition or loss of volatiles. labmanager.comxrfscientific.comri.se
These methods are applied to characterize the thermal stability and phase transition behavior of this compound and isavuconazole solid forms. For isavuconazole salts, such as isavuconazole tosylate ([ISV-TS]), DSC analysis reveals thermal events like melting points. researchgate.net For example, the melting point for isavuconazole phosphate ([ISV-P]) was observed at 174 °C, which is significantly higher than that of the initial crystalline isavuconazole, suggesting greater thermal stability of the salt form. researchgate.net
TGA is often run simultaneously or in conjunction with DSC. The TGA curve for a stable crystalline form will typically show no significant mass loss until the compound reaches its decomposition temperature. researchgate.netalstesting.co.th This was observed for certain isavuconazole salts, where no evidence of solvent removal was seen on the TGA curve during heating prior to melting, indicating the formation of an anhydrous, stable salt. researchgate.net
Table 2: Thermal Analysis Data for Isavuconazole Solid Forms
| Compound Form | Analytical Technique | Key Findings |
|---|---|---|
| Isavuconazole Phosphate ([ISV-P]) | DSC | Melting point observed at 174 °C. researchgate.net |
| Isavuconazole Tosylate ([ISV-TS]) | DSC / TGA | Results indicate thermal stability with no solvent loss before melting. researchgate.net |
| This compound Sulfate (Form P) | DSC | Characterized by a distinct DSC pattern as illustrated in patent filings. googleapis.com |
Development of Assays for In Vitro Mechanistic Studies and Pharmacokinetic Analysis in Experimental Samples
The investigation of isavuconazole's antifungal activity and its behavior in biological systems relies on robust and sensitive analytical assays. These assays are developed for two primary purposes: to explore the drug's mechanism of action at a cellular level and to quantify its concentration in experimental samples for pharmacokinetic studies.
In Vitro Mechanistic Studies: The primary mechanism of action for isavuconazole, like other triazoles, is the inhibition of the fungal cytochrome P450 enzyme 14α-lanosterol demethylase, which is critical for ergosterol (B1671047) biosynthesis. oup.com Assays to study this mechanism and the drug's spectrum of activity often involve determining the Minimum Inhibitory Concentration (MIC) against various fungal isolates. oup.com
Standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are commonly used. asm.org In these assays, fungal isolates are exposed to serial dilutions of isavuconazole, and the MIC is determined as the lowest drug concentration that inhibits visible fungal growth. oup.com Such studies have been performed on a wide range of yeasts, molds, and dimorphic fungi, including Aspergillus, Candida, and Mucorales species, to establish the drug's potency and spectrum of activity. oup.comnih.govmdpi.com These in vitro susceptibility tests are also crucial for investigating resistance mechanisms, such as those involving alterations in the target enzyme's gene, Cyp51A. nih.govmdpi.com
Pharmacokinetic Analysis in Experimental Samples: Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of isavuconazole. These studies require validated bioanalytical methods to accurately measure drug concentrations in biological matrices like plasma. core.ac.uk Samples are often collected from experimental animal models (e.g., rabbits, rats) or from human subjects in clinical trials. asm.orgasm.org
The most widely used analytical technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. oup.comasm.org Sample preparation typically involves protein precipitation from the plasma using a solvent like acetonitrile, followed by separation on a chromatography column and detection by the mass spectrometer. asm.org High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has also been developed and validated as a reliable alternative for quantifying isavuconazole in human plasma. ijtinnovation.comcardiff.ac.ukhumanjournals.com These methods are validated for a specific concentration range and must meet criteria for accuracy and precision. asm.org
Table 3: Bioanalytical Methods for Isavuconazole Quantification in Pharmacokinetic Studies
| Analytical Method | Sample Matrix | Sample Preparation | Key Features |
|---|---|---|---|
| LC-MS/MS | Human Plasma | Protein precipitation with acetonitrile. asm.org | High sensitivity and selectivity; validated curve range of 5 to 1,250 ng/mL; Lower Limit of Quantification (LOQ) of 5 ng/mL. asm.org |
| HPLC-UV | Human Plasma | Protein precipitation followed by solid-phase extraction (SPE). cardiff.ac.uk | Robust and widely applicable for routine therapeutic drug monitoring; employs standard laboratory equipment. cardiff.ac.uk |
| RP-HPLC | Bulk and Formulation | N/A | Simple, rapid, and precise method with a run time of 5 minutes; UV detection at 251 nm. humanjournals.com |
Advanced Research Perspectives and Future Directions for Isavuconazonium
Investigation of Novel Formulations for Enhanced Research Utility (excluding human clinical applications)
The exploration of novel formulations for isavuconazonium is a burgeoning area of research, aimed at enhancing its utility in experimental settings. This compound sulfate (B86663), the prodrug form, was developed as a water-soluble compound to enable intravenous administration without the need for potentially toxic excipients like β-cyclodextrin. dovepress.com This inherent solubility is advantageous for research applications. However, scientists are investigating alternative solid forms and delivery systems to further refine its experimental use.
A systematic study of isavuconazole's solid-state landscape has identified new forms, including a monohydrate, two amorphous forms, and two pharmaceutical salts with p-toluenesulfonic acid and phosphoric acid. rsc.org The characterization of these forms, including their crystal structures and phase transformation behaviors, provides a foundational understanding for developing formulations with tailored properties for research. rsc.org For instance, the amorphous and salt forms of isavuconazole (B1672201) have been shown to increase the drug concentration in pharmaceutically relevant buffer media, a phenomenon known as a "spring-like" effect. rsc.org This could be leveraged in in-vitro models to achieve specific concentration profiles.
Furthermore, the development of dynamic in-vitro models, such as those simulating the human alveolus, allows for the study of isavuconazole's pharmacodynamics with human-like concentration-time profiles. nih.gov These models are invaluable for investigating the efficacy of different formulations against various fungal strains, including resistant ones, in a controlled laboratory environment. nih.gov The ability to simulate human-like pharmacokinetics in these systems provides a more clinically relevant platform for preclinical formulation assessment. nih.gov
Pre-clinical Exploration of Isavuconazole in Combination Antifungal Regimens
The investigation of isavuconazole in combination with other antifungal agents in preclinical models is a significant area of research aimed at enhancing efficacy and overcoming resistance.
Combinations with Echinocandins:
Synergistic Interactions: Multiple in-vitro studies have demonstrated synergistic or additive effects when isavuconazole is combined with echinocandins like micafungin (B1204384) and anidulafungin (B1665494) against various fungal species. oup.comoup.commdpi.comresearchgate.net
Aspergillus fumigatus : The combination of isavuconazole and anidulafungin has shown synergistic activity against both azole-susceptible and azole-resistant Aspergillus fumigatus isolates. oup.com In a persistently neutropenic rabbit model of invasive pulmonary aspergillosis, combination therapy with isavuconazole and micafungin resulted in a significant dose-dependent reduction in fungal burden, decreased pulmonary injury, and prolonged survival compared to monotherapy. researchgate.net
Candida Species: The combination of isavuconazole and micafungin has demonstrated synergistic interactions against Candida albicans, Candida parapsilosis, and Candida krusei in vitro. oup.com Time-kill assays confirmed concentration-dependent synergy against C. albicans and C. parapsilosis. oup.com For Candida auris, combinations of isavuconazole with anidulafungin, micafungin, and caspofungin have shown synergistic or partial synergistic effects, with the isavuconazole-anidulafungin combination being particularly potent. mdpi.comnih.gov In-vivo experiments in an immunocompromised mouse model of C. auris infection confirmed the synergistic interactions observed in vitro. nih.gov
Combinations with Polyenes:
Variable Interactions: The interaction between isavuconazole and amphotericin B appears to be more species-dependent.
Aspergillus Species: In-vitro studies on Aspergillus species have shown mixed results. While synergy or additivity was observed against A. fumigatus, antagonism was noted for A. niger and A. flavus. mdpi.com
Candida Species: Bliss independence analysis showed the isavuconazole-amphotericin B combination to be indifferent for C. albicans, C. parapsilosis, and C. tropicalis, but antagonistic for Candida glabrata and synergistic for C. krusei. oup.com Time-kill assays, however, showed antagonism against both C. krusei and C. glabrata. oup.com
Exserohilum rostratum : In a rabbit model of Exserohilum rostratum meningoencephalitis, no synergistic or antagonistic interactions were found in vitro between isavuconazole and amphotericin B deoxycholate. nih.govoup.com
Combinations with Other Compounds:
Isoquercitrin (B50326): A study exploring the combination of isavuconazole with isoquercitrin found a synergistic interaction against all tested strains of Candida glabrata. mdpi.com However, the combination was indifferent against other Candida species. mdpi.com
These preclinical findings highlight the potential of combination regimens involving isavuconazole, particularly with echinocandins, to improve antifungal efficacy. However, the species- and even strain-dependent nature of these interactions underscores the importance of further investigation to define optimal combinations for specific fungal pathogens.
Mechanistic Studies of Immunomodulatory Effects in Experimental Systems
The immunomodulatory properties of isavuconazole are an emerging area of scientific inquiry. While the primary mechanism of action of triazole antifungals is the inhibition of ergosterol (B1671047) synthesis, there is growing interest in their potential to modulate the host immune response to fungal pathogens.
Experimental studies are beginning to explore these effects. For instance, research is focused on understanding how isavuconazole might influence the function of immune cells, such as neutrophils, macrophages, and lymphocytes, in the context of a fungal infection. These investigations often utilize in-vitro co-culture systems where immune cells are exposed to fungal elements in the presence or absence of isavuconazole. The subsequent analysis of cytokine production, phagocytic activity, and fungal killing by these immune cells can provide insights into the immunomodulatory potential of the drug.
Furthermore, animal models of invasive fungal infections are crucial for studying the interplay between isavuconazole, the fungal pathogen, and the host immune system in a more complex biological environment. In these models, researchers can assess not only the direct antifungal effect of isavuconazole but also its impact on inflammatory responses and immune cell recruitment to the site of infection. These preclinical studies are essential for elucidating the full spectrum of isavuconazole's activity and may inform the design of future therapeutic strategies that leverage both its antifungal and potential immunomodulatory properties.
Computational and Structural Biology Approaches for Rational Drug Design and Optimization
Computational and structural biology methods are playing an increasingly important role in the rational design and optimization of antifungal agents, including isavuconazole and next-generation triazoles. These approaches provide detailed insights into the molecular interactions between the drug and its target, the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.comoup.com
The crystal structure of isavuconazole has been analyzed, providing a basis for understanding its physicochemical properties and for the systematic screening of alternative solid forms. rsc.org The active moiety of isavuconazole possesses a side arm that facilitates the orientation of the molecule, allowing the triazole ring to engage with the binding pocket of the fungal CYP51 protein. mdpi.com This structural feature is thought to contribute to its broad antifungal spectrum. mdpi.com
By elucidating the three-dimensional structures of fungal CYP51 enzymes, researchers can use computational modeling and docking studies to predict how well different triazole derivatives will bind to the active site. This information is invaluable for designing new molecules with improved affinity and specificity for the fungal target, potentially leading to enhanced potency and a better safety profile. asm.org These computational techniques also aid in understanding the molecular basis of antifungal resistance, as they can model the effects of mutations in the ERG11 gene (which encodes CYP51) on drug binding. drugbank.com
Furthermore, computational models, such as the Apelblat and van't Hoff models, have been used to predict the solubility of isavuconazole in various solvents, which is a critical parameter for formulation development. mdpi.com The integration of these computational and structural biology approaches offers a powerful platform for the discovery and optimization of novel triazole antifungals with superior properties. nih.gov
Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) to Elucidate Fungal Responses to Isavuconazole
The application of "omics" technologies, including genomics, proteomics, and metabolomics, is providing a more comprehensive understanding of how fungi respond to isavuconazole at a molecular level. These high-throughput approaches allow for a global analysis of changes in genes, proteins, and metabolites within the fungal cell upon exposure to the drug.
Genomics and Transcriptomics:
Resistance Mechanisms: Genomic and transcriptomic studies are crucial for identifying the genetic basis of isavuconazole resistance. The primary mechanism of azole resistance involves mutations in the CYP51A gene, which encodes the drug's target, lanosterol 14α-demethylase. drugbank.commdpi.com Other mechanisms include the overexpression of efflux pumps, which actively remove the drug from the fungal cell. mdpi.com For instance, in Candida species, the overexpression of ATP-binding cassette (ABC) transporters like Cdr1 and CgCDR1 has been shown to have a significant impact on isavuconazole minimum inhibitory concentrations (MICs). mdpi.com
Fungal Adaptation: Transcriptomic analyses can reveal widespread changes in gene expression profiles as fungi adapt to the stress induced by isavuconazole. These studies have highlighted alterations in lipid metabolism and the upregulation of efflux pump expression as common adaptive responses in Candida species. oup.com
Proteomics and Metabolomics:
Cellular Responses: Proteomics, the large-scale study of proteins, can identify changes in the abundance of proteins involved in various cellular processes in response to isavuconazole. This can provide insights into the downstream effects of CYP51 inhibition and other cellular stress responses.
Metabolic Reprogramming: Metabolomics analyzes the complete set of small-molecule metabolites within a cell. Following isavuconazole treatment, the inhibition of lanosterol 14-alpha-demethylase leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, such as 14-α-methylated lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol. drugbank.com These changes in the sterol profile disrupt the integrity and function of the fungal cell membrane. drugbank.com
The integration of these omics technologies provides a powerful, systems-level view of the fungal response to isavuconazole. This knowledge is not only critical for understanding the mechanisms of action and resistance but also for identifying potential new drug targets and developing strategies to counteract fungal adaptation. oup.com
Theoretical Considerations for the Development of Next-Generation Triazole Antifungals
The development of next-generation triazole antifungals is guided by several key theoretical considerations aimed at overcoming the limitations of existing agents. The primary goals are to broaden the antifungal spectrum, enhance potency against resistant pathogens, and improve the safety profile by increasing selectivity for the fungal target enzyme over human enzymes. nih.gov
A major focus of new drug design is the structural optimization of the triazole scaffold. mdpi.com Researchers are exploring the modification of the side chains attached to the core triazole ring to improve binding affinity to the fungal CYP51 enzyme and to circumvent resistance mechanisms. mdpi.com For example, the introduction of novel heterocyclic rings or alkynyl linkers in the side chain has shown promise in enhancing antifungal activity, including against fluconazole-resistant strains. nih.govnih.gov
Another important strategy is to increase the specificity of new triazoles for the fungal CYP51 enzyme over human cytochrome P450 enzymes. asm.org Off-target inhibition of human P450 enzymes can lead to drug-drug interactions and toxicity. asm.org The development of tetrazole antifungals, such as oteseconazole, represents an effort to create agents that are more selective for the fungal target. asm.orgmdpi.com
Furthermore, there is a growing interest in developing triazoles with novel delivery mechanisms. For instance, PC945 is a new triazole designed for nasal administration, highlighting the potential for targeted delivery to specific sites of infection. nih.gov The design of new agents also considers pharmacokinetic properties to ensure adequate drug exposure at the site of infection. nih.gov The continued exploration of structure-activity relationships (SAR) through computational modeling and empirical testing is essential for the rational design of the next generation of triazole antifungals. researchgate.net
Q & A
Q. What is the mechanism of action of isavuconazonium, and how does it differ from other azole antifungals in experimental settings?
this compound sulfate, a prodrug of isavuconazole, inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis. Unlike voriconazole, it lacks QTc prolongation risks and has predictable pharmacokinetics, making it suitable for patients with cardiac comorbidities . Methodologically, researchers should confirm antifungal activity using standardized in vitro susceptibility testing (CLSI M38/M60 guidelines) and compare IC₅₀ values against other azoles .
Q. What are the key pharmacokinetic (PK) properties of this compound, and how do they influence clinical trial design?
this compound exhibits linear PK, with high oral bioavailability (>98%) and dose-proportional exposure. Steady-state plasma concentrations are achieved within 5–7 days. Key parameters include a volume of distribution (Vd) of ~450 L and a terminal half-life of ~130 hours . Researchers should use population PK modeling to account for variability in critically ill patients, particularly in hepatic/renal impairment .
Q. How should clinical trials evaluate the efficacy of this compound in invasive fungal infections (IFIs)?
Trials should adopt composite endpoints (e.g., all-cause mortality, mycological eradication, and clinical response) and stratify patients by immune status and fungal pathogen (e.g., Aspergillus vs. Mucorales). The VITAL trial design (single-arm, open-label) for mucormycosis provides a template, but randomized controlled trials (RCTs) are preferred for comparative efficacy .
Q. What bioanalytical methods are validated for quantifying this compound and its metabolites in biological matrices?
High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is the gold standard. Validation requires assessing specificity, sensitivity (LLOQ ≤10 ng/mL), and accuracy (±15% deviation). Cross-validate results between central and local laboratories to ensure consistency, as discrepancies in galactomannan assays can affect trial outcomes .
Advanced Research Questions
Q. How can animal models be optimized to evaluate this compound’s efficacy against rare IFDs like scedosporiosis or fusariosis?
Use immunocompromised murine models (e.g., cyclophosphamide/prednisone-induced neutropenia) inoculated with clinical isolates. Measure survival, tissue burden (CFU/g), and histopathology. Compare this compound to standard therapies (e.g., amphotericin B) using Kaplan-Meier analysis and log-rank tests .
Q. What experimental designs are suitable for testing this compound in combination therapies against resistant fungal strains?
Employ checkerboard dilution assays to calculate fractional inhibitory concentration indices (FICI). For Acanthamoeba cysts, combine this compound with polyhexamethylene biguanide (PHMB) and monitor excystation inhibition via image-based assays (e.g., ImageXpress Micro XLS) over 48–72 hours .
Q. How can conflicting data from clinical trials (e.g., SECURE vs. VITAL studies) be reconciled in meta-analyses?
Conduct subgroup analyses based on infection type, host factors, and dosing regimens. Adjust for heterogeneity using random-effects models. For example, the SECURE trial (non-inferiority design) showed comparable efficacy to voriconazole in aspergillosis, while VITAL highlighted limitations in mucormycosis due to small sample sizes .
Q. What methodologies are used to develop population PK models for pediatric dosing of this compound?
Integrate sparse sampling data from pediatric trials (e.g., allometric scaling, maturation functions) using nonlinear mixed-effects modeling (NONMEM). Validate models via bootstrap and visual predictive checks. Target an AUC/MIC ratio ≥50 for Aspergillus based on adult-derived targets .
Q. How do formulation differences (e.g., capsule vs. IV) impact bioequivalence studies for generic this compound?
Perform dissolution testing under physiologically relevant conditions (pH 1.2–6.8) and compare Cₘₐₓ and AUC₀–ₜ using 90% confidence intervals (80–125% equivalence range). Note that excipients like hydroxypropyl methylcellulose can alter absorption kinetics .
Q. What in vitro and in vivo approaches are used to assess this compound’s activity against emerging antifungal-resistant strains?
Use whole-genome sequencing to identify resistance mutations (e.g., CYP51A TR₃₄/L98H in Aspergillus). In vivo, employ Galleria mellonella models to correlate MIC shifts with survival outcomes. Cross-reference with EUCAST epidemiological cutoff values (ECOFFs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
